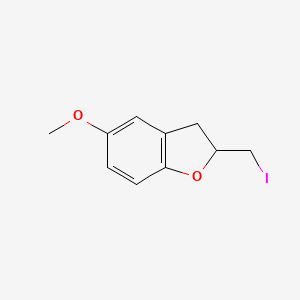

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran

Description

Properties

IUPAC Name |

2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRNRCGIPZLBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran typically involves the iodination of a precursor compound. One common method is the iodination of 5-methoxy-2,3-dihydrobenzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 2-formyl-5-methoxy-2,3-dihydrobenzofuran.

Reduction: Formation of 2-methyl-5-methoxy-2,3-dihydrobenzofuran.

Substitution: Formation of 2-(hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran or 2-(aminomethyl)-5-methoxy-2,3-dihydrobenzofuran.

Scientific Research Applications

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran involves its interaction with molecular targets through its reactive iodomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. The methoxy group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The dihydrobenzofuran scaffold is common in natural and synthetic compounds, with variations in substituents dictating biological and chemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Dihydrobenzofuran Derivatives

Pharmacological Activity

- Anti-inflammatory Activity: Natural derivatives like (2R)-(4-methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran exhibit significant anti-inflammatory effects (IC₅₀: 11.4 μM) by inhibiting LPS-induced NO production in RAW264.7 cells . In contrast, the iodomethyl derivative lacks reported anti-inflammatory data, suggesting its primary role in synthetic applications.

Radioligand Potential

The iodomethyl group’s radioactivity (e.g., using iodine-125) positions the target compound as a candidate for receptor-binding studies, similar to fluorinated dihydrobenzofurans like Fluorethyl-2,3-dihydrobenzofuran (FEBF) in neuroimaging .

Biological Activity

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings, including case studies and data tables that highlight its efficacy against various biological targets.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 508168-22-7

The compound features a benzofuran core substituted with an iodomethyl group and a methoxy group, which may influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related compounds on cancer cell lines, suggesting that the introduction of halogen substituents (like iodine) can enhance biological activity. For instance, compounds with similar structures demonstrated selective cytotoxicity against various tumor cell lines, including HepG2 and 769-P cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | HepG2 | 15 | High |

| Compound B | 769-P | 10 | Moderate |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The presence of the iodomethyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer proliferation or microbial survival. The iodomethyl group may facilitate nucleophilic attack on critical sites within these targets, leading to inhibition of their function.

Case Studies

- Study on Anticancer Activity: A recent investigation into related benzofuran derivatives found that modifications at the 5-position significantly enhanced their antiproliferative activity against cancer cell lines. The study concluded that iodomethyl substitution could be a promising strategy for developing potent anticancer agents .

- Antimicrobial Testing: In another study focusing on the antimicrobial properties of similar compounds, it was noted that halogenated benzofurans exhibited superior activity against resistant strains of bacteria compared to their non-halogenated counterparts. This suggests that further exploration of iodomethylated derivatives like this compound could yield valuable insights for therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(iodomethyl)-5-methoxy-2,3-dihydrobenzofuran?

The compound can be synthesized via intramolecular Friedel-Crafts cyclization using precursors such as substituted propargyl ethers. For example, reactions involving n-BuLi and THF at low temperatures (−78°C) followed by aldehyde coupling (e.g., 5-bromo-2-methoxybenzaldehyde) have been reported . Subsequent iodination steps (e.g., using SOCl₂ and AgCN) introduce the iodomethyl group. Optimization of reaction conditions, including solvent choice and temperature, is critical for yield improvement.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Key for identifying proton environments (e.g., dihydrobenzofuran ring protons at δ 4.80 ppm for CH₂ groups) and carbon types (e.g., methoxy carbons at ~54 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁IO₂: 307.9854) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1695 cm⁻¹ if acetylated derivatives are present) .

Q. How can researchers verify the purity of synthesized this compound?

Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Cross-validate with melting point analysis (if crystalline) and TLC (Rf comparison against standards). For trace impurities, LC-QTOF-MS provides high sensitivity .

Advanced Research Questions

Q. How does iridium-catalyzed C(sp³)–H activation enhance the synthesis of dihydrobenzofurans?

Iridium complexes (e.g., Ir/(S)-DTBM-SEGPHOS) enable enantioselective C–H addition across double bonds, forming chiral 2,3-dihydrobenzofurans with up to 96% ee . This method avoids harsh conditions and improves selectivity for sensitive substrates. Key parameters include toluene solvent, 110–135°C reaction temperatures, and steric tuning of ligands .

Q. What computational tools predict the reactivity and stability of this compound?

- PISTACHIO/BKMS_METABOLIC databases : Predict metabolic pathways and reactive sites (e.g., iodomethyl group susceptibility to nucleophilic attack) .

- DFT calculations : Model transition states for iodination or ring-opening reactions. For example, Fukui indices can highlight electrophilic regions .

Q. How do structural modifications influence the bioactivity of dihydrobenzofuran derivatives?

- Anti-inflammatory activity : Substitutions at the 5-position (e.g., methoxy groups) enhance binding to COX-2 enzymes, as seen in analogues like Ophiopogonanone H .

- Electrophilic reactivity : The iodomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Compare reaction conditions : Catalyst loading (e.g., 5 mol% Ir vs. 10 mol% Pd), solvent polarity, and temperature gradients significantly impact yields.

- Characterize byproducts : Use LC-MS/MS to identify side products from competing pathways (e.g., over-iodination or ring degradation) .

- Reproduce under controlled settings : Standardize reagents (e.g., anhydrous AgCN) and inert atmosphere protocols to minimize variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.